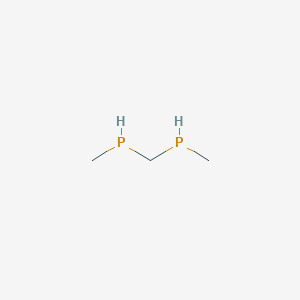
Methylenebis(methylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis(methylphosphane) is an organophosphorus compound characterized by the presence of two methylphosphane groups connected by a methylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylenebis(methylphosphane) can be synthesized through several methods. One common approach involves the reaction of methylphosphane with formaldehyde under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the methylene bridge between the two methylphosphane groups.
Industrial Production Methods: In an industrial setting, the production of methylenebis(methylphosphane) often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methylenebis(methylphosphane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: Methylenebis(methylphosphane) can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halides and alkylating agents can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce different phosphine derivatives.
Applications De Recherche Scientifique
Methylenebis(methylphosphane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Methylenebis(methylphosphane) is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methylenebis(methylphosphane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.
Comparaison Avec Des Composés Similaires
Methylenebis(methylphosphane) can be compared with other similar organophosphorus compounds, such as:
Methylphosphine: A simpler compound with a single phosphine group.
Dimethylphosphine: Contains two methyl groups attached to a single phosphine.
Methylenebis(diphenylphosphane): Similar structure but with phenyl groups instead of methyl groups.
Uniqueness: Methylenebis(methylphosphane) is unique due to its methylene bridge connecting two methylphosphane groups, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Propriétés
Numéro CAS |
90587-04-5 |
|---|---|
Formule moléculaire |
C3H10P2 |
Poids moléculaire |
108.06 g/mol |
Nom IUPAC |
methyl(methylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C3H10P2/c1-4-3-5-2/h4-5H,3H2,1-2H3 |
Clé InChI |
DDWDTUMUNLGBMN-UHFFFAOYSA-N |
SMILES canonique |
CPCPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

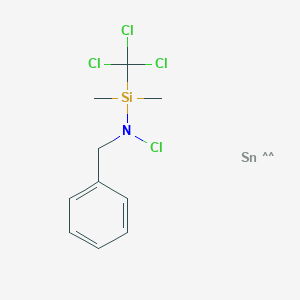
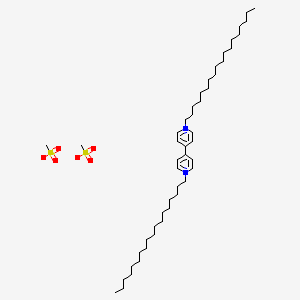
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)


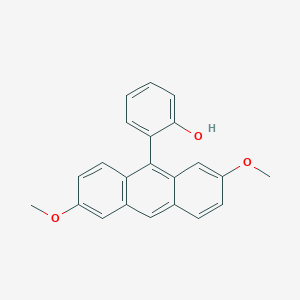
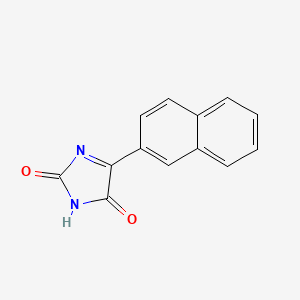
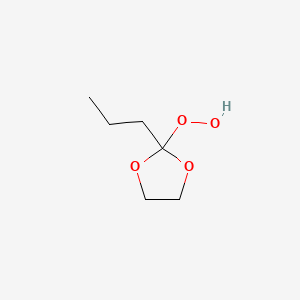
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
